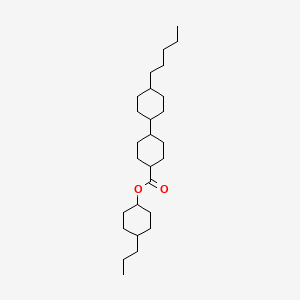

4-Propylcyclohexyl (trans(trans(trans)))-4'-pentyl(1,1'-bicyclohexyl)-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(trans-4-Pentylcyclohexyl)phenyl (trans,trans)-4'-Propyl-[1,1'-bi(cyclohexane)]-4-carboxylate (CAS RN: 131790-57-3) is a bicyclohexyl-based ester with a complex stereochemical configuration. Its molecular structure comprises a trans-configured bicyclohexyl core substituted with a pentyl group on one cyclohexane ring and a propylcyclohexylphenyl ester moiety on the other . The molecular formula is C₂₆H₃₈O₂, with a molecular weight of approximately 394.58 g/mol (calculated from structural data).

This compound is primarily utilized in advanced materials research, particularly in the development of liquid crystal displays (LCDs) due to its ability to stabilize mesophases and modulate dielectric anisotropy . Its synthesis involves multi-step organic reactions, including esterification and stereoselective purification via column chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-Propylcyclohexylcyclohexanone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides, where the propyl or pentyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, room temperature.

Substitution: Halides, bases like potassium carbonate, reflux conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C31H48O2

- Molecular Weight : 452.72 g/mol

- Purity : >98.0% (GC)

The compound consists of two cyclohexane rings linked by a single bond, with propyl and pentyl groups attached to the cyclohexane moieties. The trans configuration contributes to its stability and reduced steric hindrance compared to its cis counterparts.

Physical Properties

| Property | Value |

|---|---|

| State | Solid |

| Storage Temperature | Room temperature |

| Solubility | Lipophilic |

Chemistry

- Model Compound for Stereoisomerism : The compound serves as a model for studying stereoisomerism and conformational analysis due to its distinct structural characteristics.

- Synthesis of Advanced Materials : It is utilized in the synthesis of advanced materials, where its unique properties can enhance the performance of the final product.

Biology

- Biological Activity : Research indicates potential biological activity through interactions with biomolecules via non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Its lipophilic nature suggests effective penetration into cell membranes, influencing intracellular processes.

- Mechanisms of Action : Studies have explored how the compound interacts with biological targets, potentially influencing signaling pathways relevant to various diseases.

Medicine

- Drug Development : The stable structure and ability to undergo chemical modifications make this compound a candidate for drug development. Its interactions with biological systems are being investigated for therapeutic applications.

- Antitumor Activity : Recent studies have highlighted its potential use in developing selective inhibitors for pathways involved in tumor growth, particularly focusing on mTORC1 inhibition.

Industry

- Pharmaceutical Intermediates : The compound is used as an intermediate in pharmaceutical synthesis, contributing to the production of drugs with enhanced efficacy.

- Specialty Chemicals Production : Its unique properties are leveraged in the production of specialty chemicals, where specific performance characteristics are required.

Case Study 1: Interaction with Biological Targets

A study investigated the interaction of (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) with various biomolecules. The findings suggested that the compound could modulate biological pathways through its lipophilic nature and structural stability, making it a candidate for further pharmacological studies .

Case Study 2: Synthesis and Application in Drug Development

Research focused on synthesizing derivatives of (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) to enhance selectivity for mTORC1 over mTORC2 in cancer therapies. The modifications led to compounds that demonstrated significant antitumor activity in preclinical models .

Mechanism of Action

The mechanism of action of 4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate involves its interaction with specific molecular targets. It is believed to modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and pain perception .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous bicyclohexyl carboxylates, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Molecular Parameters of Selected Bicyclohexyl Carboxylates

Key Observations:

- Alkyl Chain Impact : The target compound’s pentyl substituent provides greater hydrophobicity and a lower melting point compared to shorter-chain analogs like H55138 (propyl) or butyl derivatives . This enhances its utility in low-temperature liquid crystal applications.

- Functional Group Variation : Replacing the carboxylate group with a nitrile (e.g., 65355-36-4) increases dielectric anisotropy but reduces thermal stability .

- Stereochemistry : The trans(trans) configuration in the bicyclohexyl core minimizes steric hindrance, improving mesophase stability compared to cis-configured analogs .

Key Observations:

- Esters like the target compound generally exhibit lower acute toxicity compared to their carboxylic acid precursors (e.g., 65355-32-0) but retain irritant properties .

- Biphenyl derivatives (e.g., 122957-72-6) show similar hazards, emphasizing the need for standardized handling protocols across this chemical class .

Biological Activity

4-Propylcyclohexyl (trans(trans(trans)))-4'-pentyl(1,1'-bicyclohexyl)-4-carboxylate, also known as (trans,trans)-4-Pentyl-4'-propyl-1,1'-bicyclohexane, is a bicyclic compound characterized by its unique stereochemistry and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H44O2

- Molecular Weight : 376.615 g/mol

- CAS Number : 83242-83-5

- Synthesis : The compound is synthesized through the coupling of cyclohexane derivatives, typically involving hydrogenation processes under specific conditions to ensure the desired trans configuration .

The biological activity of this compound is primarily attributed to its interactions with biological membranes and proteins. The compound's lipophilicity suggests that it may interact with lipid bilayers and membrane proteins through:

- Hydrophobic Interactions : Facilitating membrane penetration.

- Hydrogen Bonding : Potentially affecting receptor binding and activity.

- Van der Waals Forces : Contributing to molecular stability in biological systems.

Pharmacokinetics

Due to its lipophilic nature, the pharmacokinetic profile of this compound indicates:

- Absorption : Likely rapid absorption through gastrointestinal membranes.

- Distribution : High distribution volume due to affinity for lipid tissues.

- Metabolism : Possible metabolic pathways include oxidation and conjugation reactions, leading to various metabolites that may exhibit differing biological activities .

In Vitro Studies

Research has demonstrated that (trans,trans)-4-Pentyl-4'-propyl-1,1'-bicyclohexane exhibits significant biological activity in various assays:

Case Studies

A pilot study investigated the effects of (trans,trans)-4-Pentyl-4'-propyl-1,1'-bicyclohexane on ovarian function in rat models. The study aimed to understand the compound's impact on ovarian follicle health:

- Methodology : Rats were administered varying doses of the compound over a 15-day period.

- Results : Observations included alterations in follicle development and apoptosis markers, indicating potential reproductive toxicity at specific concentrations .

Comparative Analysis

Comparative studies with similar compounds reveal unique aspects of this compound:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| (cis,cis)-4-Pentyl-4'-propyl-1,1'-bicyclohexane | Cis configuration leading to increased steric hindrance | Reduced antimicrobial efficacy compared to trans isomer |

| (trans,trans)-4-Methyl-4'-propyl-1,1'-bicyclohexane | Different alkyl substituent affecting reactivity | Similar antimicrobial properties but lower selectivity in cytotoxic assays |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-Propylcyclohexyl (trans(trans(trans)))-4'-pentyl(1,1'-bicyclohexyl)-4-carboxylate, and how can purity be validated?

- Methodology : The compound is synthesized via esterification of trans-4'-propyl-(1,1'-bicyclohexyl)-4-carboxylic acid with 4-(trans-4-pentylcyclohexyl)phenol derivatives under acid catalysis. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Validation : Purity (>98%) is confirmed by gas chromatography (GC) with flame ionization detection, as referenced in commercial catalogs . Structural integrity is verified via 1H and 13C NMR spectroscopy, focusing on cyclohexyl ring proton splitting patterns and ester carbonyl signals (~170 ppm).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitivity (H335). Mandatory PPE includes nitrile gloves, lab coats, and NIOSH-approved N95 respirators during powder handling. Emergency measures include immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Stability data indicate no decomposition under inert atmospheres for ≥12 months .

Q. How can researchers determine the solubility of this compound in common solvents?

- Experimental Approach : Perform incremental solubility tests in solvents like dichloromethane, toluene, and dimethyl sulfoxide (DMSO) at 25°C. Use sonication (30 min) and centrifugation (10,000 rpm, 10 min) to assess solubility limits. For aqueous systems, employ co-solvents (e.g., 10% Tween-80) or micellar formulations, as suggested in solubility optimization studies .

Advanced Research Questions

Q. What analytical techniques are optimal for resolving structural isomers or stereochemical impurities in this compound?

- Advanced Characterization : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can separate trans/trans and cis/trans isomers. Polarimetry and X-ray crystallography provide definitive stereochemical assignments, leveraging the rigid bicyclohexyl backbone for crystal lattice analysis .

Q. How do substituent variations (e.g., alkyl chain length, fluorination) impact the compound’s mesomorphic properties?

- Structure-Activity Study : Replace the pentyl and propyl groups with shorter (ethyl) or fluorinated chains (e.g., 3,4-difluoro derivatives). Characterize phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For example, fluorination increases polarity, elevating clearing points by ~20°C, as observed in analogous biphenyl systems .

Q. What experimental strategies address contradictions in reported toxicity data (e.g., acute vs. chronic exposure effects)?

- Data Reconciliation : Conduct tiered toxicity assays:

- Acute : OECD 423 oral toxicity tests in rodents (dose range: 50–300 mg/kg).

- Chronic : 28-day repeated dose study (OECD 407) with histopathological analysis of respiratory and hepatic tissues.

Discrepancies in hazard classifications (e.g., H335 in vs. "no data" in ) may arise from batch-specific impurities; include impurity profiling via LC-MS in toxicity reports.

Q. How can computational modeling predict the compound’s stability under extreme pH or thermal conditions?

- In Silico Methods : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the ester linkage. Molecular dynamics simulations (e.g., GROMACS) model degradation pathways at elevated temperatures (>150°C). Experimental validation via accelerated stability testing (ICH Q1A guidelines) confirms hydrolytic degradation at pH < 2 or > 10 .

Properties

CAS No. |

94732-93-1 |

|---|---|

Molecular Formula |

C27H48O2 |

Molecular Weight |

404.7 g/mol |

IUPAC Name |

(4-propylcyclohexyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C27H48O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h21-26H,3-20H2,1-2H3 |

InChI Key |

OVFOZIMLZLERHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3CCC(CC3)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.